BenchChemオンラインストアへようこそ!

Bietamiverine dihydrochloride

Muscarinic receptor binding Ki determination Spasmolytic mechanism

Bietamiverine dihydrochloride (CAS 2691-46-5) is the dihydrochloride salt of bietamiverine, a synthetic spasmolytic agent classified as a 2-diethylaminoethyl ester of α-phenyl-1-piperidineacetic acid. Its mechanism of action is characterized as a mixed spasmolytic, combining an atropine-like (antimuscarinic) component with a papaverine-like (direct musculotropic) component, with a more pronounced atropinic effect, leading to a predominant action on the digestive tract including reduction of peristaltic movements and gastric secretion.

Molecular Formula C19H31ClN2O2
Molecular Weight 354.9 g/mol
CAS No. 2691-46-5
Cat. No. B1666988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBietamiverine dihydrochloride
CAS2691-46-5
SynonymsBietamiverine dihydrochloride
Molecular FormulaC19H31ClN2O2
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl
InChIInChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H
InChIKeyXZKSTBXJKGLMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bietamiverine Dihydrochloride (CAS 2691-46-5): Crystalline Mixed Spasmolytic for Targeted Gastrointestinal and Genitourinary Research


Bietamiverine dihydrochloride (CAS 2691-46-5) is the dihydrochloride salt of bietamiverine, a synthetic spasmolytic agent classified as a 2-diethylaminoethyl ester of α-phenyl-1-piperidineacetic acid. Its mechanism of action is characterized as a mixed spasmolytic, combining an atropine-like (antimuscarinic) component with a papaverine-like (direct musculotropic) component, with a more pronounced atropinic effect, leading to a predominant action on the digestive tract including reduction of peristaltic movements and gastric secretion [1]. The dihydrochloride salt presents as a crystalline solid (melting point 194-195 °C), offering distinct physicochemical and handling advantages over the liquid free base for research and formulation workflows [2].

Why In-Class Spasmolytics Cannot Simply Replace Bietamiverine Dihydrochloride


Bietamiverine dihydrochloride occupies a distinct pharmacological niche that single-mechanism antispasmodics cannot replicate. The compound's dual-mode action, combining both antimuscarinic (atropine-like) and direct smooth muscle relaxant (papaverine-like) properties [1], contrasts sharply with purely neurotropic agents like dicyclomine, which solely antagonize muscarinic receptors, or purely musculotropic agents like papaverine, which lack direct anticholinergic activity. This mechanistic duality is reflected in receptor-binding profiles: bietamiverine demonstrates quantifiable affinity across M1, M2, and M3 muscarinic receptor subtypes [2], a binding signature that contributes to its broad spasmolytic efficacy on multiple gastrointestinal and genitourinary targets. Substitution with a single-mechanism comparator would inevitably sacrifice either the neurotropic or musculotropic component of the therapeutic effect, compromising the integrated spasmolytic outcome that defines bietamiverine's clinical and research utility.

Bietamiverine Dihydrochloride: Quantitative Evidence for Scientific Selection and Procurement Decisions


Cholinergic Receptor-Binding Affinity: A Quantifiable Subtype Profile Distinct from Pure Musculotropic Agents

Bietamiverine exhibits quantifiable binding affinity for human muscarinic acetylcholine receptors M1, M2, and M3, with Ki values of 271 nM (M1), 1020 nM (M2), and 186 nM (M3) determined via displacement of [³H]N-methylscopolamine [1]. In contrast, the purely musculotropic spasmolytic papaverine does not directly engage muscarinic receptors at comparable concentrations—its primary mechanism is phosphodiesterase inhibition and calcium channel blockade, making it essentially inactive as a receptor-level antimuscarinic [2]. This binding profile confirms that bietamiverine possesses a measurable neurotropic component absent in papaverine-class spasmolytics.

Muscarinic receptor binding Ki determination Spasmolytic mechanism

Superior Water Solubility of the Dihydrochloride Salt Enables Bioassay-Compatible Dosing

The dihydrochloride salt of bietamiverine (CAS 2691-46-5) demonstrates significantly enhanced water solubility compared to the free base form (CAS 479-81-2). The free base possesses an estimated water solubility of 162.1 mg/L at 25 °C , whereas the dihydrochloride salt is reported as soluble in water to at least 25 mg/mL—a difference exceeding 150-fold [1]. This solubility advantage is critical for achieving consistent, fully dissolved dosing concentrations in aqueous buffers for in vitro and in vivo pharmacological assays.

Aqueous solubility Salt form Bioassay compatibility

Crystalline Solid State versus Liquid Free Base: Differential Handling and Purity Advantages

The dihydrochloride salt of bietamiverine is a crystalline solid with a melting point of 194-195 °C, crystallizing from ethanol/ether [1]. In contrast, the free base is a liquid with a boiling point of 65 °C (at 1 mmHg) and a density of d₄²⁵ 1.0184 [1]. The solid-state form facilitates purification via recrystallization, accurate gravimetric dispensing, and characterization by melting point determination, whereas the liquid free base poses challenges in purity verification and precise micro-scale weighing.

Physical state Melting point Purity characterization

Access to Enantiopure Forms Enables Stereospecific Pharmacological Investigations

Historically, bietamiverine and its close structural analog dipiproverine have been exclusively synthesized as racemic mixtures [1]. A documented enantiopure synthesis of (R)-(-)-bietamiverine starting from (R)-(-)-α-phenylglycine has now been described, yielding the enantiomerically pure compound [1]. The significance of chirality is underscored by the fact that enantiomers of chiral drugs can exhibit different pharmacological activities, pharmacokinetic profiles, and safety margins [1]. This synthetic capability differentiates bietamiverine from analogs that remain available only as racemates, enabling researchers to interrogate the differential contribution of each enantiomer to mixed spasmolytic activity.

Enantioselective synthesis Chiral resolution Stereospecific pharmacology

Intermediate Muscarinic Affinity: Potential for a Distinct Off-Target Profile versus High-Potency Anticholinergics

Bietamiverine's Ki values for M1 (271 nM), M3 (186 nM), and M2 (1020 nM) place it in an intermediate affinity range [1]. By comparison, dicyclomine exhibits substantially higher potency at M1 (Ki = 5.1 nM) and M3 (Ki ~5 nM) receptors [2]. The 35- to 55-fold lower affinity of bietamiverine for M1 and M3 relative to dicyclomine suggests a potentially reduced propensity for high-potency anticholinergic adverse effects (e.g., dry mouth, blurred vision, tachycardia, urinary retention) while retaining measurable receptor engagement. Additionally, the mixed mechanism introduces a direct musculotropic relaxant component that may compensate for the lower antimuscarinic potency.

Receptor selectivity Off-target risk Therapeutic window

Optimal Procurement and Research Applications for Bietamiverine Dihydrochloride


In Vitro Dissection of Mixed Antimuscarinic and Musculotropic Spasmolytic Mechanisms in Isolated Smooth Muscle

Bietamiverine dihydrochloride is ideally suited for isolated tissue bath assays (e.g., guinea pig ileum, rat colon, human uterine strips) where its dual mechanism of action can be pharmacologically dissected using selective antagonists. The compound's quantifiable M1/M3 binding (Ki 271 nM and 186 nM) provides an antimuscarinic benchmark that can be compared with responses to pure musculotropic agents like papaverine, enabling protocols that separate neurotropic and direct smooth muscle effects [1].

Stereospecific Pharmacological Profiling Using Enantiopure (R)-(-)-Bietamiverine Dihydrochloride

The availability of an enantiopure synthesis route for (R)-(-)-bietamiverine dihydrochloride enables chiral pharmacology studies that assess differential receptor-binding and functional spasmolytic activity between enantiomers. This capability is not yet reproduced for close structural analogs such as dipiproverine, which continue to be prepared only as racemic mixtures [2].

Formulation Predevelopment Studies Requiring Aqueous Solubility and Crystalline Solid Handling

With a water solubility of at least 25 mg/mL, the dihydrochloride salt form overcomes the 150-fold solubility limitation of the free base (162 mg/L). This high aqueous solubility supports formulation studies requiring fully dissolved drug in physiologically relevant buffers, while the crystalline solid state (mp 194-195 °C) facilitates accurate dispensing, purity verification, and solid-state characterization via established pharmacopoeial methods [3].

Comparative Spasmolytic Screening Against Pure Antimuscarinic and Pure Musculotropic Benchmarks

Bietamiverine dihydrochloride's intermediate muscarinic receptor affinity (M1 Ki 271 nM, M3 Ki 186 nM) relative to high-potency antimuscarinics such as dicyclomine (M1 Ki 5.1 nM, M3 Ki ~5 nM) positions it as a research tool for exploring the therapeutic window between antispasmodic efficacy and anticholinergic side effects. It can serve as a reference compound in panels comparing mixed-mechanism, neurotropic-only, and musculotropic-only spasmolytics [4].

Quote Request

Request a Quote for Bietamiverine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.